(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Description
The compound "(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine" (CAS: 213843-90-4, C₃₃H₃₄NO₄P, MW: 539.60) is a chiral organophosphorus compound featuring a bicyclic dioxaphosphepine core. Its structure includes stereospecific (3aR,8aR) configurations, tetraphenyl substituents at positions 4 and 8, and bis((R)-1-phenylethyl)amine groups at position 6 .
Properties
Molecular Formula |
C47H46NO4P |
|---|---|
Molecular Weight |
719.8 g/mol |
IUPAC Name |
(3aR,8aR)-2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis[(1R)-1-phenylethyl]-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine |
InChI |
InChI=1S/C47H46NO4P/c1-35(37-23-11-5-12-24-37)48(36(2)38-25-13-6-14-26-38)53-51-46(39-27-15-7-16-28-39,40-29-17-8-18-30-40)43-44(50-45(3,4)49-43)47(52-53,41-31-19-9-20-32-41)42-33-21-10-22-34-42/h5-36,43-44H,1-4H3/t35-,36-,43-,44-/m1/s1 |
InChI Key |
ZUKIZRMSHXSECP-DMCRKCTNSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC([C@H]4[C@H](C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)OC(O4)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC(C4C(C(O3)(C5=CC=CC=C5)C6=CC=CC=C6)OC(O4)(C)C)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) derivatives as phosphorus sources.
- Diols such as 2,2-dimethyl-1,3-propanediol to form the dioxaphosphepin ring.
- Chiral amines : (R)-1-phenylethylamine for stereoselective amination.
- Tetraphenyl-substituted precursors or phenyl lithium reagents for phenyl group installation.
Stepwise Synthetic Route
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1. Formation of cyclic phosphorus intermediate | React phosphorus halide with diol to form dioxaphosphepin ring | Anhydrous solvent (e.g., THF), inert atmosphere, low temperature | Ensures ring closure with stereochemical control |
| 2. Introduction of tetraphenyl groups | Phenylation via organolithium or Grignard reagents | Controlled addition, low temperature to avoid side reactions | Tetraphenyl substitution enhances steric bulk |
| 3. Amination step | Nucleophilic substitution with (R)-1-phenylethylamine | Mild heating, inert atmosphere | Stereoselective amine substitution at phosphorus |
| 4. Purification | Recrystallization or chromatography | Solvent choice critical (e.g., hexane/ethyl acetate) | Achieves high purity and enantiomeric excess |
Representative Reaction Scheme
The key synthetic transformation involves the nucleophilic displacement of a phosphorus-bound leaving group by the chiral amine, after formation of the dioxaphosphepin ring bearing tetraphenyl substituents. The stereochemistry is controlled by the chiral amine and the rigid bicyclic framework.
Research Findings on Preparation
- The compound is reported with a 96% assay purity and a melting point range of 218-221 °C, indicating high purity achievable by the described methods.
- Storage under inert atmosphere and low temperature is critical to prevent degradation, especially hydrolysis of the phosphorus-oxygen bonds.
- The stereochemical integrity is maintained throughout the synthesis by using enantiomerically pure (R)-1-phenylethylamine and controlling reaction conditions carefully.
- The compound is part of the DSM MonoPhos family of ligands, known for efficient asymmetric catalysis, which underscores the importance of precise stereocontrol in synthesis.
Data Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a phosphine ligand with significant applications in various scientific fields. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Catalysis
The compound serves as a versatile ligand in catalytic processes, particularly in asymmetric synthesis. Its unique structure allows it to stabilize metal complexes that facilitate various chemical reactions.
Case Study: Asymmetric Hydrogenation
In a study focusing on asymmetric hydrogenation reactions, this compound was utilized as a ligand for palladium catalysts. The results demonstrated enhanced enantioselectivity and yield compared to traditional ligands. The ligand's steric and electronic properties were pivotal in achieving high selectivity for the desired product .
Pharmaceutical Chemistry
Due to its ability to form stable complexes with transition metals, this compound is explored for drug development and delivery systems.
Case Study: Drug Delivery Systems
Research has indicated that the compound can enhance the solubility and bioavailability of poorly soluble drugs when used in formulation development. Its phosphine moiety interacts favorably with various drug molecules, improving their therapeutic efficacy .
Material Science
The compound is also investigated for its potential use in the development of novel materials, particularly in organic electronics and photonics.
Case Study: Organic Photovoltaics
Recent studies have shown that incorporating this compound into organic photovoltaic devices enhances charge transport properties. This improvement leads to higher efficiency in converting solar energy into electrical energy .
Biochemistry
In biochemistry, the compound has been studied for its role as a biochemical probe due to its ability to selectively bind to specific biomolecules.
Case Study: Enzyme Inhibition
The compound was tested as an inhibitor of certain enzymes involved in metabolic pathways. The inhibition mechanism was elucidated through kinetic studies, revealing its potential as a therapeutic agent in metabolic disorders .
Comparative Analysis of Ligands
Mechanism of Action
The mechanism of action of (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis(®-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Compound A :
(3aR,8aR)-4,4,8,8-Tetrakis(4-(tert-butyl)phenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide (CAS: Not specified, C₄₉H₆₀F₃NO₇PS)
- Key Differences :
- Replaces phenyl groups with bulky 4-(tert-butyl)phenyl substituents.
- Features a sulfonamide group instead of bis((R)-1-phenylethyl)amine.
- Contains a phosphine oxide (P=O) moiety, altering electronic properties compared to the target compound’s phosphorus-amine linkage.
- Impact : Increased steric hindrance from tert-butyl groups may reduce solubility in polar solvents but enhance thermal stability .
Compound B :
[(3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyl-tetrahydro-3aH-bis[1,3]dioxolo-[4,5-b:4',5'-d]pyran-3a-yl]methyl (R)-N-(1-phenylethyl)sulfamate
- Key Differences :
- A bis-dioxolo-pyran core instead of dioxaphosphepine.
- Sulfamate ester replaces the phosphorus-amine functionality.
- Stereochemistry (3aS,5aR,8aR,8bS) differs significantly, affecting spatial arrangement.
Functional Group and Stereochemical Influence
Compound C :
(R)-N-((3,5-bis(trifluoromethyl)phenyl)(naphthalen-1-yl)methyl)-N-isopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphine-4-amine
- Key Differences :
- Dinaphtho-dioxaphosphine core with extended aromatic systems.
- Trifluoromethyl and naphthyl groups introduce strong electron-withdrawing and π-π stacking capabilities.
- Impact: Enhanced π-acidity makes this compound a stronger ligand for transition metals, but reduced solubility in non-aromatic solvents .
Compound D :
4'-((((3aR,5R,5aS,8aS,8bR)-2,2,7,7-tetramethyltetrahydro-5H-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methoxy)methyl)-[1,1'-biphenyl]-4-carbaldehyde
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Stereochemistry | Applications |
|---|---|---|---|---|
| Target Compound | Dioxaphosphepine | Tetraphenyl, bis((R)-1-phenylethyl) | (3aR,8aR) | Asymmetric catalysis, ligands |
| Compound A | Dioxaphosphepine | 4-(tert-butyl)phenyl, sulfonamide | (3aR,8aR) | Stabilized coordination complexes |
| Compound B | Bis-dioxolo-pyran | Sulfamate, tetramethyl | (3aS,5aR,8aR,8bS) | Bioconjugation |
| Compound C | Dinaphtho-dioxaphosphine | Trifluoromethyl, naphthyl | (R) | Transition metal catalysis |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Solubility (Polar Solvents) | Thermal Stability |
|---|---|---|---|
| Target Compound | 539.60 | Low | Moderate |
| Compound A | ~950.00 | Very Low | High |
| Compound C | ~650.00 | Moderate (aromatics) | High |
Research Findings and Implications
- Stereochemical Precision : The (3aR,8aR) configuration of the target compound is critical for enantioselectivity in catalysis, as seen in SHELX-refined structures of related phosphine ligands .
- Substituent-Driven Activity: Comparative genomic analyses (e.g., Pseudomonas BGCs) suggest that substituent variations in similar compounds (e.g., phenyl vs. tert-butyl) can redirect biological activity, such as antitumor (lankacidin C analogs) or antimicrobial effects .
- Computational Predictions : Docking studies (Park et al., 2023) indicate that scaffold similarity correlates with MOA overlap, supporting the use of the target compound’s analogs in drug discovery pipelines .
Biological Activity
The compound (3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyl-N,N-bis((R)-1-phenylethyl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound with potential biological activities. Its unique structure suggests possible applications in medicinal chemistry and catalysis. This article aims to explore the biological activity of this compound through an examination of its properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C₃₅H₃₆N₁O₄P
- Molecular Weight : 565.64 g/mol
- CAS Number : 913706-72-6
- Melting Point : 218-221 °C
- Boiling Point : Predicted at 569.8 ± 50.0 °C
Structure
The compound features a tetrahydro-dioxole structure integrated with a phosphine oxide moiety, which is known to enhance its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The phosphine oxide group can act as a nucleophile, potentially inhibiting enzymes involved in metabolic pathways.
- Ligand Properties : It has been reported as a monodentate ligand in palladium-catalyzed reactions, suggesting its role in facilitating enantioselective transformations .
Study on Anticancer Activity
A study investigated the anticancer properties of similar phosphine compounds, finding that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The compound's ability to form stable complexes with metal ions may enhance its efficacy as an anticancer agent by improving bioavailability and targeting specific tumor types.
Enantioselective Catalysis
Research highlighted the use of this compound as a chiral ligand in enantioselective catalysis. In one experiment, it facilitated the asymmetric synthesis of various pharmaceuticals with high yields and selectivity . This application underscores its significance in drug development and synthesis.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Enzyme inhibition |
| Compound B | Antimicrobial | Cell membrane disruption |
| (3aR,8aR) | Enantioselective catalysis | Chiral ligand for metal complexes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
